5-Bromoisophthalonitrile

Overview

Description

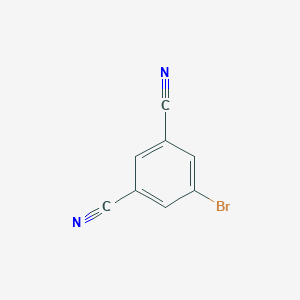

5-Bromoisophthalonitrile (CAS: 160892-07-9), systematically named 5-bromo-1,3-benzenedicarbonitrile, is a brominated aromatic nitrile compound with the molecular formula C₈H₃BrN₂ and a molecular weight of 212.03 g/mol. Its structure features two nitrile groups (-CN) at the 1,3-positions of the benzene ring and a bromine substituent at the 5-position. This compound is widely utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials such as metal-organic frameworks (MOFs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromoisophthalonitrile can be synthesized through several methods. One common method involves the bromination of isophthalonitrile. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 5-Bromoisophthalonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted derivatives.

Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst such as palladium on carbon is used for the reduction of nitrile groups.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products Formed:

Nucleophilic Substitution: Substituted derivatives with various functional groups.

Reduction: Primary amines.

Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

5-Bromoisophthalonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of biologically active compounds.

Medicine: It is used in the synthesis of potential drug candidates and in medicinal chemistry research.

Industry: The compound is used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromoisophthalonitrile is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups.

Comparison with Similar Compounds

The following section provides a detailed comparison of 5-bromoisophthalonitrile with structurally related compounds, focusing on substituent effects, physical properties, and reactivity.

Substituent Position Variations

3-Methyl-1,2-benzenedicarbonitrile (CAS: 36715-97-6)

- Structure : Features two nitrile groups at the 1,2-positions and a methyl group at the 3-position.

- Key Differences :

5-Bromo-1,2-benzenedicarbonitrile (Hypothetical Isomer)

- Hypothetical Comparison: If bromine were at the 5-position with nitriles at 1,2-positions, steric hindrance between substituents would likely reduce stability. No direct synthesis data exists in the provided evidence, but analogous isomers (e.g., 3-methyl-1,2-benzenedicarbonitrile) suggest positional effects dominate reactivity .

Halogenated Derivatives

5-Bromo-2,3-difluorobenzonitrile (CAS: 1427438-75-2)

- Structure : Bromine at the 5-position, two fluorine atoms at 2,3-positions, and a single nitrile group.

- Comparison :

2-Bromo-5-fluorobenzonitrile (CAS: 36282-26-5)

- Structure : Bromine at 2-position, fluorine at 5-position, and a single nitrile group.

- Key Differences :

Hydroxyl- and Alkoxy-Substituted Analogues

5-Bromo-2-hydroxybenzonitrile (CAS: 40530-18-5)

- Structure : Hydroxyl (-OH) at 2-position, bromine at 5-position, and a single nitrile group.

- Comparison: The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents (e.g., water or ethanol). Molecular weight (198.02 g/mol) is lower, and it serves as a precursor for dyes and pharmaceuticals .

5-Bromo-2-octyloxybenzonitrile (CAS: 121554-16-3)

- Structure : Octyloxy chain (-O-C₈H₁₇) at 2-position, bromine at 5-position, and a nitrile group.

- Key Differences :

Nitrile-Rich Derivatives

5-Bromo-2-cyanobenzeneacetonitrile (CAS: 925672-89-5)

- Structure : Additional nitrile group on a side chain (acetonitrile moiety) at the 2-position.

- Comparison :

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 160892-07-9 | C₈H₃BrN₂ | 212.03 | 1,3-CN; 5-Br |

| 3-Methyl-1,2-benzenedicarbonitrile | 36715-97-6 | C₉H₆N₂ | 157.15 | 1,2-CN; 3-CH₃ |

| 5-Bromo-2,3-difluorobenzonitrile | 1427438-75-2 | C₇H₂BrF₂N | 229.02 | 5-Br; 2,3-F; 4-CN |

| 5-Bromo-2-hydroxybenzonitrile | 40530-18-5 | C₇H₄BrNO | 198.02 | 2-OH; 5-Br; 4-CN |

Biological Activity

5-Bromoisophthalonitrile (C8H3BrN2) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. Its structure, which includes a bromine atom and nitrile functional groups, suggests it may interact with biological systems in unique ways. This article reviews the current understanding of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its molecular formula C8H3BrN2 and a molecular weight of 221.02 g/mol. The presence of the bromine atom is significant as brominated compounds often exhibit enhanced biological activities compared to their non-brominated counterparts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable investigation assessed its cytotoxic effects against various cancer cell lines. The findings indicated that this compound exhibits significant growth inhibition in several cancer types:

These IC50 values demonstrate that this compound can effectively inhibit cell proliferation in a dose-dependent manner.

The mechanism by which this compound exerts its anticancer effects appears to be related to its ability to induce apoptosis (programmed cell death) and cell cycle arrest. In a study involving MCF-7 cells, flow cytometry analysis revealed that treatment with this compound significantly increased the percentage of cells in the sub-G1 phase, indicating apoptosis induction:

Additionally, the compound was found to disrupt mitochondrial membrane potential, a critical factor in apoptosis signaling pathways.

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary results suggest that it possesses moderate antibacterial effects against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

These results indicate that while not exceptionally potent, this compound may serve as a lead compound for further antimicrobial development.

Case Study: Anticancer Efficacy

In a controlled study, researchers treated various cancer cell lines with different concentrations of this compound. The study aimed to explore the relationship between bromination and biological activity. Results showed that bromination significantly enhanced cytotoxicity compared to non-brominated analogs:

- Non-Brominated Analogs : IC50 values were considerably higher than those observed for this compound.

- : Bromination is crucial for enhancing the anticancer properties of isophthalonitriles .

Case Study: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship of various derivatives of isophthalonitriles including this compound. The findings indicated that modifications to the bromine position and additional functional groups could lead to compounds with improved selectivity and potency against cancer cells:

Q & A

Q. Basic: What synthetic methodologies are most effective for producing 5-Bromoisophthalonitrile, and how can reaction parameters be optimized?

Answer :

- Core Method : Direct bromination of isophthalonitrile using bromine (Br₂) or N-bromosuccinimide (NBS) in chlorinated solvents (e.g., CCl₄) under reflux (80–120°C).

- Optimization :

Q. Basic: Which analytical techniques are critical for characterizing this compound, and what key data markers distinguish it from structural analogs?

Answer :

- Spectroscopic Signatures :

Q. Advanced: How can computational modeling resolve contradictions between predicted and observed reactivity in this compound-mediated reactions?

Answer :

- Strategy :

- Perform density functional theory (DFT) calculations (B3LYP/6-311G**) to map electron density and Fukui indices for nucleophilic/electrophilic sites .

- Compare Hammett σ values for substituent effects with experimental kinetic data (e.g., log k vs. σ plots ).

- Validate using cross-coupling reactions (e.g., Suzuki-Miyaura) to test predicted regioselectivity .

Q. Advanced: What experimental designs address discrepancies in reported solubility and stability data for this compound?

Answer :

- Contradiction Analysis Framework :

- Replicate studies under controlled humidity (<30% RH) and inert atmospheres (N₂/Ar) to minimize hydrolysis .

- Use standardized solvents (DMSO, THF) for solubility comparisons (e.g., 25°C vs. 40°C ).

- Employ accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring for degradation products (e.g., carboxylic acid derivatives ).

Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer :

- Critical Measures :

Q. Advanced: How does steric and electronic modulation by the bromine substituent influence this compound’s supramolecular assembly?

Answer :

- Methodological Approach :

Q. Advanced: What strategies reconcile conflicting reports on the compound’s catalytic activity in heterocyclic synthesis?

Answer :

Properties

IUPAC Name |

5-bromobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEODZYDOBHDZOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617980 | |

| Record name | 5-Bromobenzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160892-07-9 | |

| Record name | 5-Bromobenzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.